molecular formula C16H21N3O4 B14047641 Boc-Ala[2-Bim(1-Me)]-OH

Boc-Ala[2-Bim(1-Me)]-OH

Cat. No.: B14047641
M. Wt: 319.36 g/mol
InChI Key: GHJTVSGOZPWXOR-NSHDSACASA-N
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Description

Boc-Ala[2-Bim(1-Me)]-OH (molecular weight: 319.36 g/mol) is a protected alanine derivative featuring a tert-butoxycarbonyl (Boc) group and a 1-methylbenzimidazol-2-yl substituent. It is commonly used in peptide synthesis to incorporate benzimidazole moieties, which may enhance stability or enable metal coordination in engineered peptides .

Properties

Molecular Formula

C16H21N3O4

Molecular Weight

319.36 g/mol

IUPAC Name

(2S)-3-(1-methylbenzimidazol-2-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid

InChI

InChI=1S/C16H21N3O4/c1-16(2,3)23-15(22)18-11(14(20)21)9-13-17-10-7-5-6-8-12(10)19(13)4/h5-8,11H,9H2,1-4H3,(H,18,22)(H,20,21)/t11-/m0/s1

InChI Key

GHJTVSGOZPWXOR-NSHDSACASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=NC2=CC=CC=C2N1C)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=NC2=CC=CC=C2N1C)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-Ala[2-Bim(1-Me)]-OH typically involves the protection of the amino group of alanine with a Boc group, followed by the introduction of the benzimidazole moiety. The reaction conditions often include the use of bases such as triethylamine and solvents like dichloromethane. The process may involve multiple steps, including the formation of intermediates and their subsequent purification .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

Boc-Ala[2-Bim(1-Me)]-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include the deprotected amine and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Boc-Ala[2-Bim(1-Me)]-OH has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Boc-Ala[2-Bim(1-Me)]-OH involves its role as a protected amino acid derivative. The Boc group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further reactions, such as peptide bond formation. The benzimidazole moiety can interact with various molecular targets, influencing the compound’s reactivity and binding properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Boc-Protected Alanine Derivatives

Boc-Ala[2-Bim(1-Me)]-OH is compared to other Boc-protected alanine derivatives with distinct substituents (Table 1).

Table 1: Structural and Physical Properties of Selected Boc-Alanine Derivatives

Compound Molecular Weight (g/mol) Substituent Key Features
This compound 319.36 1-Me benzimidazol-2-yl Bulky aromatic group; potential for π-π stacking and H-bonding
Boc-Ala(3-Cl)-OtBu2 Not reported 3-Cl Chlorine substituent stabilizes C-H⋯O interactions in infinite chains
Boc-Ala(4-pyridyl)-OH Not reported 4-pyridyl Pyridyl group enables H-bonding and polar interactions
Boc-N-Me-Ala-OH 203.24 N-methyl Reduced steric hindrance; water-soluble due to polar N-methyl group
Boc-β-tBu-Ala-OH 245.32 β-tert-butyl Enhanced steric shielding; melting point 114°C
Key Observations:
  • Steric and Electronic Effects : The benzimidazole substituent in this compound introduces significant steric bulk compared to smaller groups like Cl or pyridyl. This may hinder coupling efficiency in peptide synthesis but could improve conformational rigidity.
  • Solubility : Boc-N-Me-Ala-OH exhibits higher aqueous solubility due to its polar N-methyl group, whereas this compound’s aromatic substituent likely reduces solubility in polar solvents.
  • Interactions : Halogenated derivatives (e.g., Boc-Ala(3-Cl)-OtBu2) form C-H⋯O hydrogen bonds in crystal lattices, while benzimidazole may participate in π-π stacking or act as a hydrogen-bond acceptor .

Comparison with Fmoc-Protected Analogs

Fmoc-Ala[2-Bim(1-Me)]-OH shares the benzimidazole substituent but uses a fluorenylmethyloxycarbonyl (Fmoc) protecting group. Key differences include:

  • Stability : Boc is acid-labile, whereas Fmoc is base-labile, enabling orthogonal protection strategies in solid-phase peptide synthesis.
  • Molecular Weight : Fmoc-Ala[2-Bim(1-Me)]-OH (441.49 g/mol) has a higher molecular weight than its Boc counterpart, impacting solubility and reaction kinetics .

Halogen vs. Benzimidazole Substituents

Crystallographic studies of Boc-Ala(3-I)-OBn (7) and Boc-Ala(3-Cl)-OtBu2 reveal that halogen atoms influence packing via weak interactions (e.g., C=O⋯H-C). In contrast, the benzimidazole group in this compound may stabilize crystal structures through stronger π-π interactions or hydrogen bonds, though direct evidence is lacking .

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